molecular formula C10H17N5O B2647541 3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 540760-42-7

3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No. B2647541
CAS RN: 540760-42-7
M. Wt: 223.28
InChI Key: OPJDYWWPWPJTKF-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-b][1,2,4]triazine class of compounds are known for their energetic properties . They are synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

The synthesis of these compounds often involves the reaction of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with corresponding energetic acids . The nitration product, 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, is synthesized by using 100% nitric acid .


Molecular Structure Analysis

These compounds are characterized by the presence of [1,2,4]triazolo[4,3-b][1,2,4]triazine rings in their structure .


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically energetic in nature . For example, the detonation performance of certain compounds in this class has been calculated and found to be superior to those of 1,3,5-trinitroperhydro-1,3,5-triazine (RDX), a commonly used explosive .


Physical And Chemical Properties Analysis

These compounds have been found to have good density, high decomposition temperature, and excellent detonation performance . Some compounds in this class also exhibit excellent insensitivity toward external stimuli .

Mechanism of Action

The mechanism of action of these compounds is typically related to their energetic properties .

Future Directions

Future research in this area may focus on designing next-generation fused ring energetic materials for different applications .

properties

IUPAC Name

3-tert-butyl-3,6-dimethyl-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c1-6-7(16)11-8-12-14-10(5,9(2,3)4)15(8)13-6/h14H,1-5H3,(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJDYWWPWPJTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC1=O)NNC2(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Tert-butyl-3,6-dimethyl-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one

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